molecular formula C12H13FN2O B2713336 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine CAS No. 2013374-69-9

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2713336
CAS No.: 2013374-69-9
M. Wt: 220.247
InChI Key: STTDUUXYYASFMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine”, there are related studies on the synthesis of fluoropyridines. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

Scientific Research Applications

Synthesis and Chemical Reactivity

A new strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves C-F bond breaking of the anionically activated fluoroalkyl group. This method produces a series of 2,6-disubstituted 4-amino pyridines through a domino process, offering a noble metal-free supplement to pyridine synthesis (Chen et al., 2010). Additionally, a selective fluorination method for 4-substituted 2-aminopyridines and pyridin-2(1 H)-ones has been developed, utilizing Selectfluor in aqueous conditions. This approach yields fluorinated pyridines with high regioselectivities, demonstrating the reactivity and potential for modification of similar compounds (Zhou et al., 2018).

Materials Science Applications

An inorganic gel polymer electrolyte containing ionic liquids and a SiO2 matrix has been explored for use in solid-state supercapacitors. This demonstrates the potential for using fluorinated compounds in the development of high-performance energy storage devices operating over a wide temperature range (Nègre et al., 2016).

Sensor Development

A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a viable candidate for fluorescent pH sensors in both solution and solid states. This underscores the use of fluorinated pyridines in creating sensors for detecting environmental changes (Yang et al., 2013).

Drug Discovery and Radiopharmaceuticals

The synthesis of meta-substituted 3-fluoro-4-aminopyridine through direct radiofluorination of pyridine N-oxides offers a novel approach for creating fluorinated compounds for pharmaceutical applications. This methodology might pave the way for new radiopharmaceuticals and drug discovery efforts, demonstrating the versatility and importance of fluorinated pyridines in medicinal chemistry (Brugarolas et al., 2016).

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methylidenepiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDUUXYYASFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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